molecular formula C6H3ClNH2C6H3ClNH2<br>C12H10Cl2N2<br>C12H10Cl2N2 B165656 3,3'-Dichlorobenzidine CAS No. 91-94-1

3,3'-Dichlorobenzidine

Cat. No. B165656
CAS RN: 91-94-1
M. Wt: 253.12 g/mol
InChI Key: HUWXDEQWWKGHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Dichlorobenzidine is a gray-to-purple colored crystalline solid . It changes from a solid to a gas very slowly . It is used in the dye industry and as a curing agent for isocyanate terminated resins . It is also used in the production of diarylide yellow pigments used in the production of printing inks .


Synthesis Analysis

3,3’-Dichlorobenzidine is synthesized from 2-nitrochlorobenzidine . The first step involves reduction with zinc in base to afford 2,2’-dichlorodi phenylhydrazine . This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . Another process involves the reaction of 3,3’-dichlorobenzidine with NH3 in the presence of a catalyst consisting essentially of cuprous chloride .


Molecular Structure Analysis

The molecular formula of 3,3’-Dichlorobenzidine is C12H10Cl2N2 . The IUPAC name is 4- (4-amino-3-chlorophenyl)-2-chloroaniline . The molecular weight is 253.12 g/mol .


Chemical Reactions Analysis

Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative . It undergoes chlorination (for example in water treatment plants) to give the tetrachloro derivative . The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization .


Physical And Chemical Properties Analysis

3,3’-Dichlorobenzidine is a gray or purple crystalline solid . It has a melting point of 132 to 133 °C and a boiling point of 402 °C . It is barely soluble in water .

Scientific Research Applications

Pigment Manufacturing

3,3’-Dichlorobenzidine: is primarily used in the United States in the manufacture of pigments. These pigments are utilized in various products including printing ink, textiles, paper, paint, rubber, and plastics .

Curing Agent for Polymers

It serves as a curing agent for isocyanate-containing polymers and solid urethane plastics. This application takes advantage of its chemical properties to enhance the durability and stability of these materials .

Dyes Manufacturing

Previously, 3,3’-Dichlorobenzidine and its salts were used in the manufacturing of dyes. Although its use in dyes has decreased due to safety concerns, it played a significant role in this industry .

Environmental Stability

In environmental research, 3,3’-Dichlorobenzidine has been studied for its low mobility in soil and strong binding to solid phases in soil, sediment, and sludge. This characteristic is important for understanding its environmental impact and degradation .

Chemical Synthesis

The compound is synthesized from 2-nitrochlorobenzene through a two-step process involving reduction and rearrangement reactions. This synthesis process itself has been a subject of scientific study .

Degradation Studies

Aqueous solutions of 3,3’-Dichlorobenzidine degrade in light to form monochloro derivatives. Research into this degradation process is crucial for understanding its environmental fate and potential risks .

Safety And Hazards

3,3’-Dichlorobenzidine is considered a carcinogen . It is harmful in contact with skin and may cause an allergic skin reaction . It is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The health effects of 3,3’-dichlorobenzidine have been evaluated in epidemiology and animal studies . Most of these studies examined oral exposure to 3,3’-dichlorobenzidine . The most examined endpoint was cancer . Reliable evaluation of the potential for human exposure to 3,3’-dichlorobenzidine depends, in part, on the reliability of supporting analytical data from environmental samples and biological specimens .

properties

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWXDEQWWKGHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Record name 3,3'-DICHLOROBENZIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020432
Record name 3,3'-Dichlorobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid.
Record name 3,3'-DICHLOROBENZIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3'-Dichlorobenzidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/277
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3,3'-DICHLOROBENZIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 3,3'-DICHLOROBENZIDINE (and its salts)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/738
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F
Record name 3,3'-DICHLOROBENZIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3'-DICHLOROBENZIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 3,3'-DICHLOROBENZIDINE (and its salts)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/738
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none
Record name 3,3'-DICHLOROBENZIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3'-DICHLOROBENZIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3,3'-DICHLOROBENZIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

Although data from the existing human and animal studies indicate that 3,3'-dichlorobenzidine is minimally toxic, its mechanism of toxicity appears to be well defined, deriving mainly from adduction of DNA. The available data suggest that the metabolism of 3,3'-dichlorobenzidine begins with the formation of nitroso derivatives which yield a sulfinic acid amide with hemoglobin in erythrocytes. This has been suggested to be a mechanism for adduct formation. However, N-oxidation at one of the two nitrogens could occur in the parent diamine, the monoacetyl, or the diacetyl derivative. N-Hydroxy-dichlorobenzidine and N-hydroxy-N'-acetyl-dichlorobenzidine could arise from either direct N-oxidation of the amino group or by deacetylation of the hydroxamic acid. Peroxidative activation of 3,3'-dichlorobenzidine will yield 3,3'-dichlorobenzidine diimine which causes DNA damage in bladder which might be responsible for tumor formation in this target in dogs and possibly humans. In rodents, N-oxidation of the monoacetyl derivative is an important step of metabolic activation ... .
Record name 3,3'-DICHLOROBENZIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3,3'-Dichlorobenzidine

Color/Form

Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid

CAS RN

91-94-1, 86349-58-8
Record name 3,3'-DICHLOROBENZIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3′-Dichlorobenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dichlorobenzidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4,4'-diamine, 3,3'-dichloro-, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-DICHLOROBENZIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-Dichlorobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dichlorobenzidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-DICHLOROBENZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SDI2328UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3'-DICHLOROBENZIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3,3'-DICHLOROBENZIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 3,3'-DICHLOROBENZIDINE (and its salts)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/738
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Benzidine, 3,3'-dichloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/DD802C8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F
Record name 3,3'-DICHLOROBENZIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3'-DICHLOROBENZIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3,3'-DICHLOROBENZIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 3,3'-DICHLOROBENZIDINE (and its salts)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/738
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

53.4 g of 2,2'-dichloroazoxybenzene are stirred in 60 ml of methanol. 0.6 g of sodium hydroxide and 11.8 ml of hydrazine hydrate are added and the mixture is warmed to 65° C. After Raney nickel has been added (a total of about 0.05 g in 2-3 portions) vigorous evolution of nitrogen starts. The reduction has ended after 30 minutes. The mixture is cooled to 10° C. and diluted with water and the 2,2'-dichlorohydrazobenzene which has crystallised out is filtered off and washed with water until neutral. After the rearrangement to 3,3'-dichlorobenzidine and tetrazotisation with nitrous acid, a yield of 86% of theory is obtained.
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

After blending together a press cake of 3,3'-dichlorobenzidine hydrochloride in an amount corresponding to 300 parts of the 3,3,'-dichlorobenzidine expressed by Formula (1) with 372 parts of 35% hydrochloric acid, 3000 parts of water and 1500 parts of ice, an aqueous solution of 172 parts of sodium nitrite was added under exposure to ice to obtain a tetrazo solution of 3,3'-dichlorobenzidine. 16.4 parts of the 4-acetoacetylamino benzamide expressed by Formula (3) were added to this 3,3'-dichlorobenzidine tetrazo solution, then the result was mixed for three hours to obtain a reaction intermediate (b2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,3,'-dichlorobenzidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
172
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Dichlorobenzidine
Reactant of Route 2
Reactant of Route 2
3,3'-Dichlorobenzidine
Reactant of Route 3
Reactant of Route 3
3,3'-Dichlorobenzidine
Reactant of Route 4
Reactant of Route 4
3,3'-Dichlorobenzidine
Reactant of Route 5
Reactant of Route 5
3,3'-Dichlorobenzidine
Reactant of Route 6
Reactant of Route 6
3,3'-Dichlorobenzidine

Q & A

Q1: What is the primary health concern associated with 3,3'-Dichlorobenzidine exposure?

A: 3,3'-Dichlorobenzidine is classified as a carcinogen, meaning it has the potential to cause cancer in humans. Studies have shown it to be specifically carcinogenic for the liver and urinary bladder in dogs. [] [] [] []

Q2: How does 3,3'-Dichlorobenzidine exert its carcinogenic effects?

A: While the exact mechanism is not fully elucidated, research suggests that 3,3'-Dichlorobenzidine undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, particularly P450d. This activation process generates reactive metabolites, potentially including arene oxides, which can bind to DNA and induce mutations, ultimately leading to cancer. [] []

Q3: Are there non-cancer health risks associated with 3,3'-Dichlorobenzidine?

A: Yes, acute exposure to 3,3'-Dichlorobenzidine can cause acute toxicity. In animal studies, it has been shown to elevate liver enzymes, indicating liver damage. Additionally, it has demonstrated genotoxic effects, causing chromosomal aberrations and sperm abnormalities in mice. [] [] []

Q4: How is 3,3'-Dichlorobenzidine metabolized in the body?

A: 3,3'-Dichlorobenzidine is primarily metabolized through N-acetylation, forming N-acetyl-3,3'-Dichlorobenzidine and N,N'-diacetyl-3,3'-Dichlorobenzidine. These metabolites are excreted in the urine and can be used as biomarkers of exposure. [] []

Q5: Can 3,3'-Dichlorobenzidine form adducts with biological macromolecules?

A: Yes, reactive metabolites of 3,3'-Dichlorobenzidine can form adducts with both DNA and hemoglobin. These adducts can be detected and quantified using sophisticated analytical techniques like GC/MS and 32P-postlabeling and serve as valuable biomarkers for assessing exposure and potential carcinogenic risk. [] [] []

Q6: How does the structure of 3,3'-Dichlorobenzidine relate to its mutagenicity?

A: The chlorine atoms at the 3,3' positions of the biphenyl structure are crucial for the mutagenic activity of 3,3'-Dichlorobenzidine. Studies comparing different halogenated benzidines showed that 3,3'-Dichlorobenzidine exhibits higher mutagenicity than its fluorinated counterpart, 3,3'-difluorobenzidine. This suggests that the size and electronegativity of the halogen substituent play a role in the metabolic activation and DNA interaction of these compounds. [] []

Q7: Does altering the structure of 3,3'-Dichlorobenzidine influence its bioavailability?

A: Yes, the presence of bulky substituents in the ortho position of the biphenyl structure, as seen in compounds like 4,4'-methylenebis(2,6-dimethylaniline) and 4,4'-methylenebis(2,6-diethylaniline), significantly reduces the formation of hemoglobin adducts, indicating lower bioavailability and potentially reduced carcinogenic risk. []

Q8: What analytical techniques are commonly employed for detecting and quantifying 3,3'-Dichlorobenzidine in environmental and biological samples?

A8: Several methods have been developed for 3,3'-Dichlorobenzidine analysis, including:

  • High-Performance Liquid Chromatography (HPLC): Offers effective separation and quantification, particularly when coupled with electrochemical detection, enabling trace-level determination in water samples. [] []
  • Gas Chromatography-Mass Spectrometry (GC/MS): Provides high sensitivity and selectivity, enabling the identification and quantification of 3,3'-Dichlorobenzidine and its metabolites in complex matrices like urine and tissue samples. [] [] [] []
  • Solid-Phase Extraction (SPE): Used for pre-concentrating 3,3'-Dichlorobenzidine from aqueous samples before analysis, enhancing sensitivity and removing interfering compounds. [] []
  • Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive technique allows for the detection of 3,3'-Dichlorobenzidine antibodies in biological samples, offering a potential tool for monitoring exposure. []

Q9: What are the environmental concerns associated with 3,3'-Dichlorobenzidine?

A: 3,3'-Dichlorobenzidine is a persistent organic pollutant that can contaminate water sources and pose a risk to aquatic life. Its presence in industrial wastewater is a significant concern, and effective treatment methods are crucial for mitigating its environmental impact. [] [] []

Q10: Are there safer alternatives to 3,3'-Dichlorobenzidine in industrial applications?

A: Yes, research is ongoing to identify and develop less hazardous substitutes for 3,3'-Dichlorobenzidine in applications such as pigment and dye manufacturing. The use of alternative diamines with bulky ortho substituents and less reactive chemical structures shows promise in reducing mutagenicity and environmental persistence. [] []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.